Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-
Description
The exact mass of the compound [4-(4-pyridinyl)-2-pyrimidinyl]cyanamide is 197.07014524 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-pyridin-4-ylpyrimidin-2-yl)cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-7-14-10-13-6-3-9(15-10)8-1-4-12-5-2-8/h1-6H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSCZZBKDURHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=C2)NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261198 | |
| Record name | Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66521-67-3 | |
| Record name | Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66521-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Pyridine and Pyrimidine Heterocyclic Systems
The foundational significance of Cyanamide (B42294), [4-(4-pyridinyl)-2-pyrimidinyl]- is best understood by examining its constituent heterocyclic systems: pyridine (B92270) and pyrimidine (B1678525). These nitrogen-containing heterocycles are among the most important structural motifs in medicinal chemistry and materials science. researchgate.netopenmedicinalchemistryjournal.com
Pyridine, a six-membered aromatic ring with one nitrogen atom, is a fundamental scaffold in a vast number of pharmaceutical agents. nih.govresearchgate.net Its ability to form hydrogen bonds, act as a ligand, and influence the pharmacokinetic properties of a molecule has made it a "privileged scaffold" in drug design. nih.gov Similarly, the pyrimidine ring, which contains two nitrogen atoms in a six-membered aromatic system, is of immense biological importance as it forms the core structure of nucleobases like cytosine, thymine, and uracil, which are essential components of DNA and RNA. ignited.innih.gov
The molecule is a hybrid structure, covalently linking these two critical heterocyclic systems. Such hybrid molecules are a major focus of modern drug discovery, as they can exhibit unique biological activities or improved pharmacological profiles compared to their individual components. nih.gov The combination of a pyridine and a pyrimidine ring within a single molecular entity creates a novel scaffold with a distinct electronic and steric profile, offering new possibilities for interaction with biological targets. A number of approved drugs feature these core structures, highlighting their therapeutic relevance.
Table 2: Examples of Marketed Drugs Containing Pyridine or Pyrimidine Moieties
| Drug | Heterocyclic Core | Therapeutic Use | Reference |
| Sorafenib | Pyridine | Anticancer | |
| Crizotinib | Pyridine | Anticancer | |
| Gemcitabine | Pyrimidine | Anticancer | |
| 5-Fluorouracil | Pyrimidine | Anticancer | |
| Imatinib | Pyrimidine | Anticancer | wikipedia.org |
Role of the Cyanamide Moiety in Organic Synthesis and Functionalization
The cyanamide (B42294) functional group (-N-C≡N) is a versatile and highly reactive moiety in organic synthesis. chemicalbook.com Possessing both a nucleophilic amino group and an electrophilic nitrile group, cyanamide can participate in a wide array of chemical transformations, making it an invaluable building block for nitrogen-rich compounds. wikipedia.orgnih.gov This dual reactivity allows it to serve as a precursor for synthesizing heterocycles, guanidines, ureas, and isothioureas. wikipedia.orgresearchgate.net
In the context of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, the cyanamide group acts as a key synthetic handle for further molecular elaboration. Its presence allows for a variety of functionalization strategies, including:
Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyanamide can readily undergo [3+2] and [2+2+2] cycloadditions, providing routes to five- and six-membered heterocyclic rings. nih.govsmolecule.com
Nucleophilic Additions: The cyanamide group can react with nucleophiles such as water, amines, and thiols to form ureas, guanidines, and isothioureas, respectively. wikipedia.org This reactivity is fundamental to the synthesis of numerous pharmaceuticals. wikipedia.org
N-CN Bond Cleavage: The bond between the nitrogen and the cyano group can be cleaved, allowing the moiety to act as an electrophilic cyanating agent or an amino-transfer group. nih.gov
This synthetic flexibility is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of the lead compound is necessary to optimize its biological activity.
Table 3: Key Synthetic Reactions of the Cyanamide Moiety
| Reaction Type | Reactant(s) | Product(s) | Significance | Reference |
| Nucleophilic Addition | Water, Alcohols, Amines, Thiols | Urea (B33335), Isoureas, Guanidines, Isothioureas | Formation of key functional groups in pharmaceuticals | wikipedia.org |
| Dimerization/Trimerization | Self-reaction | 2-Cyanoguanidine, Melamine | Synthesis of industrial chemicals and polymers | wikipedia.org |
| Cycloaddition | Dipoles, Alkynes | Five- and six-membered heterocycles | Construction of complex ring systems | nih.govsmolecule.com |
| Aminocyanation | Alkenes | Difunctionalized products | Synchronized transfer of amino and nitrile groups | nih.gov |
Overview of Research Trajectories for Complex Heterocyclic Structures
The synthesis of molecules like Cyanamide (B42294), [4-(4-pyridinyl)-2-pyrimidinyl]- is indicative of broader trends in heterocyclic chemistry. researchtrends.net Research in this field is increasingly focused on the development of efficient, atom-economical, and environmentally benign methods for constructing molecular complexity. researchgate.net Key research trajectories include:
Catalysis: The use of metal catalysis and organocatalysis has become central to the synthesis and functionalization of heterocyclic compounds, enabling reactions that were previously difficult or impossible. mdpi.com
Multicomponent Reactions (MCRs): Synthetic strategies that combine three or more reactants in a single step to form a complex product are highly sought after for their efficiency and ability to rapidly generate molecular diversity.
Development of Novel Scaffolds: There is a continuous effort to discover and synthesize novel heterocyclic systems and hybrid structures that can serve as frameworks for new therapeutic agents and functional materials. msesupplies.com
Green Chemistry: A growing emphasis is placed on developing synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources. researchgate.net
The construction of pyridine-pyrimidine hybrids fits squarely within these trends, requiring sophisticated synthetic methods and contributing to the expanding library of complex heterocyclic structures available to chemists. nih.gov
Interdisciplinary Research Implications for Advanced Chemical Systems
Retrosynthetic Analysis of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-
A logical retrosynthetic analysis of the target molecule identifies key bond disconnections that simplify the structure into readily available starting materials. The primary disconnections are:
C-N Bond of the Cyanamide: The final synthetic step is the introduction of the cyano group onto the exocyclic amine. This disconnection leads back to the crucial intermediate, 4-(pyridin-4-yl)pyrimidin-2-amine. This transformation is typically achieved via reaction with a cyanating agent like cyanogen (B1215507) bromide.
C-C Bond between the Pyridine and Pyrimidine Rings: The bond connecting the C4 of the pyrimidine and the C4 of the pyridine is a strategic point for disconnection. This suggests a cross-coupling reaction, pointing to precursors such as a 4-halopyrimidine (e.g., 2-amino-4-chloropyrimidine) and a 4-pyridinyl organometallic reagent (e.g., pyridine-4-boronic acid).
Pyrimidine Ring Bonds: Further deconstruction of the 2-amino-4-chloropyrimidine (B19991) precursor reveals two main pathways for the pyrimidine core itself:
Functionalization Approach: Starting with a pre-formed, functionalized pyrimidine like 2,4-dichloropyrimidine (B19661).
Cyclization Approach: Building the pyrimidine ring from acyclic precursors, such as guanidine (B92328) and a 1,3-dicarbonyl compound equivalent, which would yield a 2-amino-4-hydroxypyrimidine that requires subsequent chlorination. advancechemjournal.com
This analysis outlines a convergent synthesis strategy where the pyrimidine and pyridine moieties are prepared separately and then coupled, followed by final functionalization.
Classical and Modern Synthetic Approaches to the Pyrimidine Core
The formation of the central pyrimidine scaffold can be achieved through either ring-forming cyclization reactions or by modifying an existing pyrimidine ring.
The most classical and fundamental approach to the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment with a C-C-C fragment. researchgate.netthieme-connect.de For the synthesis of the 2-aminopyrimidine (B69317) core, the typical precursors are guanidine and a 1,3-dicarbonyl compound or a functional equivalent.
For instance, the reaction of guanidine with malonic acid derivatives or β-ketoesters leads to the formation of 2-aminopyrimidin-4-ol derivatives. researchgate.net While direct and effective for creating the basic ring structure, this route necessitates further functionalization steps, such as chlorination of the hydroxyl group at the C4 position (e.g., using POCl₃), to prepare the scaffold for subsequent cross-coupling reactions. nih.gov Multicomponent reactions, such as the Biginelli reaction, also offer a pathway to substituted dihydropyrimidines, which can be subsequently oxidized and functionalized. researchgate.net
A more versatile and widely used industrial strategy involves the sequential functionalization of a readily available, di-functionalized pyrimidine, such as 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective, stepwise nucleophilic aromatic substitution (SNAr) reactions. researchgate.net
The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This allows for the selective introduction of an amino group at the C2 position. By treating 2,4-dichloropyrimidine with a controlled amount of ammonia (B1221849) or a protected amine, one can preferentially form 2-amino-4-chloropyrimidine, a key precursor for the subsequent introduction of the pyridinyl moiety. tandfonline.comtandfonline.com This method avoids the extra chlorination step required in the cyclization approach and provides a direct entry to the required intermediate.
Introduction and Functionalization of the Pyridinyl Moiety
The formation of the carbon-carbon bond linking the pyrimidine and pyridine rings is a critical step in the synthesis.
Palladium-catalyzed cross-coupling reactions are the premier method for forging the pyridine-pyrimidine bond. rsc.orgacs.org The Suzuki-Miyaura coupling is particularly effective for this purpose, offering high yields and broad functional group tolerance. tandfonline.comresearchgate.net This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or ester.
In the context of synthesizing 4-(pyridin-4-yl)pyrimidin-2-amine, the key reaction is between 2-amino-4-chloropyrimidine and pyridine-4-boronic acid (or its pinacol (B44631) ester). The success of this coupling is highly dependent on the specific catalytic system employed. researchgate.net
| Catalyst | Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Na₂CO₃ or K₂CO₃ | Dioxane/Water or Toluene | Good to Excellent |
| Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Cs₂CO₃ or K₃PO₄ | DMF or Acetonitrile (B52724) | High |
| Pd₂(dba)₃ | P(t-Bu)₃ or SPhos | K₃PO₄ | Toluene or Dioxane | Excellent |
This table presents common catalytic systems for Suzuki-Miyaura cross-coupling reactions applicable to pyridine-pyrimidine linkage. The specific conditions may vary based on the exact substrates used. acs.orgresearchgate.net
The resulting product, 4-(pyridin-4-yl)pyrimidin-2-amine, is the direct precursor needed for the final cyanation step. This intermediate is a known compound, sometimes referred to as 4-(4-pyridinyl)-2-pyrimidinamine. chemchart.com
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic rings. While less common than cross-coupling for the direct linkage of pyridine and pyrimidine in this specific orientation, DoM can be a key strategy for preparing functionalized pyridine precursors.
For example, a directing group on the pyridine ring can guide a strong base (like an organolithium reagent) to deprotonate the adjacent position, creating a nucleophilic center. This lithiated species can then react with an electrophile to introduce a functional group. If a boronic ester group were introduced at the C4 position of pyridine via a DoM-related strategy, it would generate the necessary coupling partner for the Suzuki reaction.
Alternatively, direct cyanation of pyridine N-oxide derivatives can be used to introduce a cyano group, often at the 2- or 4-position, depending on the reaction conditions and activating agents like dimethylcarbamoyl chloride. chem-soc.si While not a direct route to the target molecule's core linkage, these methods highlight alternative strategies for functionalizing the pyridine moiety before its attachment to the pyrimidine scaffold.
Incorporation of the Cyanamide Group
The final and key transformation in the synthesis of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- is the conversion of the amino group of the precursor, 4-(4-pyridinyl)-2-pyrimidinamine, into a cyanamide. This is typically achieved through a cyanation reaction.
Cyanation Reactions and Cyanamide Formation
The most common and direct method for the conversion of a primary or secondary amine to a cyanamide is the von Braun reaction, which traditionally utilizes cyanogen bromide (BrCN) as the cyanating agent. The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbon of cyanogen bromide, followed by elimination of hydrogen bromide to afford the corresponding cyanamide.
The precursor, 4-(4-pyridinyl)-2-pyrimidinamine, can be synthesized through the condensation of a suitable three-carbon synthon with guanidine. A common approach involves the reaction of an enaminone, derived from the corresponding acetylpyridine, with guanidine. Specifically, 1-(4-pyridinyl)ethanone can be reacted with a formylating agent such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to generate an enaminone intermediate. This intermediate is then cyclized with guanidine to yield 4-(4-pyridinyl)-2-pyrimidinamine.
Table 1: Common Cyanating Agents and Their Characteristics
| Cyanating Agent | Formula | Physical State | Key Features |
| Cyanogen Bromide | BrCN | Volatile solid | Highly reactive, widely used, but toxic. |
| Cyanogen Chloride | ClCN | Toxic gas | Highly reactive, requires specialized handling. |
| N-Cyanobenzimidazole | C₈H₅N₃ | Solid | Milder, more selective reagent. |
| 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate | C₈H₁₀BF₄N₃ | Solid | Water-soluble, selective for thiols. nih.gov |
Optimization of Reaction Conditions for Yield and Selectivity
The successful synthesis of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- hinges on the careful optimization of the cyanation reaction conditions to maximize yield and ensure selectivity. Several factors must be considered:
Stoichiometry: A slight excess of the cyanating agent is often employed to ensure complete conversion of the starting amine. However, a large excess should be avoided to minimize side reactions and simplify purification.
Temperature: The reaction is typically initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. This helps to control the initial exotherm and prevent the formation of byproducts.
Solvent: The choice of solvent is crucial. It must be inert to the reactants and capable of dissolving both the substrate and the cyanating agent. Aprotic solvents like THF and DCM are commonly used.
Base: In some cases, a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, may be added to neutralize the hydrogen halide byproduct, which can otherwise protonate the starting amine and render it unreactive.
Reaction Time: The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time.
Table 2: Hypothetical Optimization of Cyanation of 4-(4-pyridinyl)-2-pyrimidinamine
| Entry | Solvent | Temperature (°C) | Base | Reaction Time (h) | Yield (%) |
| 1 | THF | 0 to rt | None | 12 | 65 |
| 2 | DCM | 0 to rt | None | 12 | 68 |
| 3 | THF | 0 to rt | Triethylamine | 8 | 75 |
| 4 | DCM | 0 to rt | Triethylamine | 8 | 80 |
| 5 | Acetonitrile | 0 to rt | Triethylamine | 10 | 72 |
This table is illustrative and based on general principles of similar reactions, as specific experimental data for this compound is not publicly available.
Green Chemistry Principles in the Synthesis of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-
While specific studies on the green synthesis of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- are limited, the principles of green chemistry can be applied to its synthetic route. researchgate.netrasayanjournal.co.in The focus would be on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. kuey.netnih.gov
For the synthesis of the precursor, 4-(4-pyridinyl)-2-pyrimidinamine, microwave-assisted organic synthesis (MAOS) presents a greener alternative to conventional heating. nih.gov Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. nih.gov The use of greener solvents, such as ethanol (B145695) or water, or even solvent-free conditions, should be explored.
Table 3: Green Chemistry Metrics for Consideration
| Metric | Description | Application to Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A higher atom economy indicates less waste generation. |
| E-Factor | Mass of waste / Mass of product | A lower E-factor is desirable. kuey.net |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A lower PMI indicates a more efficient and less wasteful process. |
| Solvent Selection | Use of safer, more environmentally benign solvents. | Avoiding chlorinated solvents and exploring bio-based alternatives. |
Stereochemical Control and Regioselectivity in Synthesis
In the synthesis of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, the primary concern regarding selectivity is regioselectivity in the formation of the pyrimidine ring of the precursor. The reaction between an unsymmetrical enaminone and guanidine can potentially lead to two different regioisomers.
However, the established methods for the synthesis of 2-amino-4-arylpyrimidines generally exhibit high regioselectivity, with the amino group from guanidine preferentially attacking the more electrophilic carbonyl carbon of the enaminone precursor. This directing effect ensures the formation of the desired 2-amino-4-(4-pyridinyl)pyrimidine isomer.
As the final cyanation step involves the reaction at the exocyclic amino group and does not create any new stereocenters, stereochemical control is not a factor in this transformation, assuming the starting materials are achiral.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the intricate bonding network and three-dimensional structure of a molecule.
COSY (Correlation Spectroscopy) experiments would be utilized to identify proton-proton couplings within the pyridinyl and pyrimidinyl ring systems, establishing the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) spectra would reveal direct one-bond correlations between protons and their attached carbon atoms, aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the pyridinyl and pyrimidinyl rings and defining the attachment of the cyanamide group.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, NOESY could help determine the preferred conformation and orientation of the pyridinyl ring relative to the pyrimidinyl ring.
A thorough search of scientific databases indicates that no specific 2D NMR studies for Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- have been published. Therefore, no data tables of chemical shifts or correlation data can be presented.
Solid-State NMR for Crystalline Forms
Solid-State NMR (ssNMR) is employed to study the structure and dynamics of materials in their solid form, which is particularly useful for analyzing crystalline and amorphous solids. In the context of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, ssNMR could provide insights into:
The presence of different polymorphs (crystalline forms).
The local environment of atoms within the crystal lattice.
Intermolecular interactions in the solid state.
Currently, there is no published literature available detailing the solid-state NMR analysis of this specific compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for the precise determination of the molecular weight of a compound, allowing for the validation of its elemental composition. The exact mass of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- is calculated to be 197.0701 g/mol for the molecular formula C₁₀H₇N₅.
Furthermore, by inducing fragmentation of the molecule, HRMS can provide valuable information about its structural components. A proposed fragmentation pathway would likely involve cleavage of the bond between the pyrimidinyl and cyanamide groups, as well as characteristic fragmentation patterns of the pyridinyl and pyrimidinyl rings.
However, specific experimental HRMS data and detailed fragmentation studies for Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- are not available in the current scientific literature.
X-ray Crystallography of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study would provide a wealth of structural information.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
An X-ray crystal structure would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data would offer a definitive confirmation of the connectivity and conformation of the pyridinyl, pyrimidinyl, and cyanamide moieties.
Table 1: Hypothetical Data Table for Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C1 | N1 | Data Not Available |
| C2 | N2 | Data Not Available |
Table 2: Hypothetical Data Table for Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| N1 | C1 | C2 | Data Not Available |
| C1 | C2 | N2 | Data Not Available |
Table 3: Hypothetical Data Table for Dihedral Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
|---|---|---|---|---|
| N1 | C1 | C2 | N2 | Data Not Available |
| C1 | C2 | N2 | C3 | Data Not Available |
No crystallographic data has been published for Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, and therefore, these tables remain unpopulated.
Analysis of Crystal Packing and Intermolecular Interactions
The analysis of the crystal packing would reveal how individual molecules of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- arrange themselves in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., involving the cyanamide N-H), π-π stacking between the aromatic rings, and other van der Waals forces. These interactions are crucial for understanding the physical properties of the compound.
As no crystal structure has been reported, a detailed analysis of its crystal packing and intermolecular interactions is not possible at this time.
Polymorphism and Co-crystallization Studies
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, is crucial in understanding the physicochemical properties of a compound. For Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, the presence of both pyridine and pyrimidine rings, which are known for their versatile hydrogen bonding capabilities, suggests a high potential for forming polymorphs and co-crystals. tandfonline.com
Pyridine and pyrimidine derivatives are widely utilized in crystal engineering due to their structural flexibility. tandfonline.com The nitrogen atoms in these heterocyclic rings can act as hydrogen bond acceptors, facilitating the formation of various supramolecular assemblies. Co-crystallization studies on related compounds, such as fenamates with 4,4'-bipyridine, have demonstrated the formation of stable co-crystals through hydrogen bonding and π-π stacking interactions. acs.org It is plausible that Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- could form co-crystals with carboxylic acids or other suitable co-formers, leading to materials with modified physical properties.
Infrared (IR) and Raman Spectroscopic Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational spectra of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- would be characterized by the distinct vibrations of its constituent pyridine, pyrimidine, and cyanamide moieties.
The cyanamide group (–N≡C–N) is expected to exhibit a strong, sharp absorption band in the IR spectrum in the region of 2200-2260 cm⁻¹, characteristic of the nitrile stretch. The pyridine ring vibrations would include C-H stretching modes above 3000 cm⁻¹, and ring stretching modes in the 1400-1600 cm⁻¹ region. cdnsciencepub.com Similarly, the pyrimidine ring will show characteristic ring stretching and breathing modes. ijera.comolemiss.edu For instance, studies on 2-amino-4,6-dimethylpyrimidine (B23340) have provided detailed assignments of its fundamental vibrational modes. ijera.com
A hypothetical summary of the expected prominent vibrational modes for Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- is presented below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyanamide | N≡C Stretch | 2200 - 2260 |
| Pyridine Ring | C-H Stretch | > 3000 |
| Ring Stretch | 1400 - 1600 | |
| Pyrimidine Ring | C-H Stretch | > 3000 |
| Ring Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- consists of the interconnected pyridine and pyrimidine rings, which form a conjugated system. This conjugation is expected to result in strong UV absorption.
The UV-Vis spectrum of pyridine itself shows absorption bands around 251 nm, 257 nm, and 263 nm, which are attributed to π→π* transitions. nist.gov Similarly, pyrimidine derivatives exhibit characteristic UV absorption maxima that are sensitive to substitution and solvent. nih.govnih.gov The extended conjugation in Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- would likely lead to a red shift (shift to longer wavelengths) of these absorption bands compared to the individual parent heterocycles. The electronic transitions would primarily be of the π→π* and n→π* types, originating from the aromatic rings and the nitrogen lone pairs.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. Based on the chemical structure of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, the molecule itself is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it would not exhibit a circular dichroism spectrum, and the concept of enantiomeric purity is not applicable.
Electrophilic Aromatic Substitution Reactions on Pyridine and Pyrimidine Rings
Electrophilic Aromatic Substitution (EAS) on the heterocyclic rings of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- is challenging due to the inherent electron-deficient character of both the pyridine and pyrimidine systems. The nitrogen heteroatoms exert a strong electron-withdrawing inductive effect, deactivating the rings towards attack by electrophiles.
Pyridine Ring: The pyridine ring is significantly less reactive than benzene (B151609) in EAS reactions and requires harsh conditions. Substitution is generally directed to the C-3 and C-5 positions (meta to the nitrogen atom). youtube.com The presence of the electron-withdrawing pyrimidinyl substituent at the C-4 position further deactivates the pyridine ring. Protonation or coordination of the pyridine nitrogen to a Lewis acid, which is common under the acidic conditions often used for EAS, results in even greater deactivation. youtube.com A potential strategy to enhance reactivity and direct substitution to the C-4 position involves the initial oxidation of the pyridine nitrogen to an N-oxide, which activates the ring for electrophilic attack. quimicaorganica.org
Pyrimidine Ring: The pyrimidine ring, with two nitrogen atoms, is even more deactivated towards EAS than pyridine. researchgate.net Electrophilic attack is exceedingly difficult and generally requires the presence of strong electron-donating (activating) groups on the ring. researchgate.netcsu.edu.au In the target molecule, the ring is substituted with a pyridyl group and a cyanamido group, both of which are electron-withdrawing, rendering the pyrimidine core highly resistant to EAS. If a reaction were to be forced, the C-5 position is the most likely site of attack, as it is the least electron-deficient carbon in the pyrimidine nucleus. researchgate.net
| Ring System | Expected Reactivity | Primary Site of Substitution | Required Conditions |
| Pyridine | Highly Deactivated | C-3, C-5 | Harsh (e.g., high temp., strong acids) |
| Pyrimidine | Extremely Deactivated | C-5 | Very harsh; requires activation |
Nucleophilic Addition and Substitution Pathways Involving the Cyanamide Group
In contrast to its inertness towards electrophiles, the molecular framework is highly susceptible to nucleophilic attack at several positions.
Nucleophilic Attack on Heterocyclic Rings: The electron-deficient pyrimidine ring is a prime target for nucleophilic aromatic substitution (SNAr). The C-2, C-4, and C-6 positions are particularly electrophilic. researchgate.netstackexchange.com While the target molecule lacks a conventional leaving group at the C-4 or C-6 positions, strong nucleophiles can potentially add to the ring, leading to the formation of a Meisenheimer-like complex. mdpi.com Subsequent rearomatization could occur via hydride elimination, though this typically requires an oxidant. The C-4 position is often found to be more reactive towards nucleophiles than the C-2 position in similar systems. stackexchange.comnih.gov
Reactions at the Cyanamide Group: The cyanamide moiety (-NH-C≡N) offers a dual reactivity profile. The nitrogen atom is nucleophilic, while the central carbon of the nitrile is electrophilic and susceptible to addition by nucleophiles. youtube.comyoutube.com Pyrimidine 1-oxides have been shown to react with cyanamide, leading to the formation of 2-ureidopyrimidines, showcasing the nucleophilic potential of the cyanamide group in substitution reactions. researchgate.net Conversely, strong nucleophiles can add across the carbon-nitrogen triple bond.
| Reaction Type | Site of Attack | Potential Reagents | Expected Product |
| Nucleophilic Aromatic Substitution | C4/C6 of Pyrimidine | Organometallics, Amines, Alkoxides | Substituted pyrimidine derivative |
| Nucleophilic Addition | Cyanamide Carbon | Grignard reagents, Organolithiums | Guanidine or amidine derivatives |
Metal-Mediated Transformations and Ligand Exchange Reactions
The nitrogen atoms within the pyridine and pyrimidine rings, as well as those in the cyanamide group, are excellent Lewis bases, making the entire molecule a versatile multidentate ligand for coordination with metal ions. nih.govacs.org
The molecule can coordinate to metal centers in several ways:
Monodentate Coordination: Through the pyridine nitrogen, which is typically the most basic and sterically accessible site.
Bidentate Chelation: Involving the pyridine nitrogen and the adjacent N-1 of the pyrimidine ring, forming a stable five-membered chelate ring.
Bridging Ligand: Linking multiple metal centers to form coordination polymers, metal-organic frameworks (MOFs), or discrete polynuclear complexes. bit.edu.cnou.ac.lkacs.org The distal pyridine nitrogen and the pyrimidine N-3 or the cyanamide nitrogen can bridge different metal ions.
The formation of these metal complexes can significantly alter the reactivity of the ligand, for instance by modifying the electron density of the aromatic rings or by activating the cyanamide group. Ligand exchange reactions, where a coordinated solvent molecule or another weaker ligand is displaced by Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, are a common method for synthesizing such complexes.
Cycloaddition Reactions and Formation of Fused Heterocycles
The unsaturated nature of the heterocyclic rings and the cyanamide group allows for participation in various cycloaddition reactions, providing pathways to complex, fused polycyclic systems.
The electron-deficient pyrimidine ring can function as a diene component in inverse-electron-demand Diels-Alder [4+2] cycloadditions with electron-rich dienophiles. researchgate.net This reaction would lead to the formation of a new six-membered ring fused to the pyrimidine core, followed by a retro-Diels-Alder reaction that often results in the formation of a pyridine derivative. researchgate.net
The nitrile moiety of the cyanamide group can act as a 2π component in cycloadditions. For example, transition-metal-catalyzed [2+2+2] cycloadditions with two alkyne molecules could be employed to construct a new, substituted pyridine ring attached to the pyrimidine core. Furthermore, 1,3-dipolar cycloadditions are a possibility; for instance, reaction with an azide (B81097) could potentially form a tetrazole ring.
| Cycloaddition Type | Reacting Moiety | Potential Partner | Outcome |
| Inverse-Demand Diels-Alder | Pyrimidine Ring (Diene) | Electron-rich alkenes/alkynes | Fused bicyclic intermediate, leading to new heterocycles |
| [2+2+2] Cycloaddition | Cyanamide Group (Nitrile) | Alkynes (with metal catalyst) | Annulated pyridine ring system |
| [3+2] Dipolar Cycloaddition | Cyanamide Group (Dipolarophile) | Azides, Nitrones | Five-membered heterocycle (e.g., tetrazole) |
Oxidative and Reductive Transformations
The compound can undergo both oxidative and reductive transformations at its various functional groups.
Oxidation: The most susceptible site for oxidation is the pyridine ring's nitrogen atom, which can be converted to a pyridine-N-oxide using reagents like m-CPBA or hydrogen peroxide. nih.gov The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and certain electrophilic substitution reactions. quimicaorganica.org The pyrimidine ring can also undergo oxidation, potentially leading to ring-opened products or the introduction of hydroxyl groups under specific enzymatic or chemical conditions. researchgate.netumich.edu
Reduction: Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel would likely reduce both the pyridine and pyrimidine rings. Due to its lower aromaticity, the pyrimidine ring may be reduced more readily than the pyridine ring, potentially yielding tetrahydro-pyrimidine derivatives under controlled conditions. researchgate.net The cyanamide group can also be reduced. Depending on the reagent and conditions, it could be converted to a formamidine (B1211174) or, with more powerful reducing agents, to a methylenediamine derivative.
Hydrolysis and Solvolysis of the Cyanamide Moiety
The cyanamide group is the most probable site for hydrolysis or solvolysis. Under both acidic and basic aqueous conditions, the nitrile functionality can be hydrolyzed. youtube.comyoutube.com The reaction is expected to proceed in a stepwise manner.
Initial Hydrolysis: The first step involves the addition of water across the carbon-nitrogen triple bond to yield the corresponding urea (B33335) derivative, N-[4-(4-pyridinyl)-2-pyrimidinyl]urea. This reaction can often be controlled to isolate the urea as the major product under mild conditions. youtube.com
Complete Hydrolysis: Under more forcing conditions (e.g., strong acid or base and heat), the intermediate urea can undergo further hydrolysis. This would cleave the C-N bond, ultimately yielding 2-amino-4-(4-pyridinyl)pyrimidine, carbon dioxide, and ammonia.
The rate and outcome of the hydrolysis are highly dependent on factors such as pH, temperature, and reaction time. Non-aqueous solvolysis, for example with alcohols, could lead to the formation of isourea derivatives. umich.eduresearchgate.net
Theoretical and Computational Chemistry Studies of Cyanamide, 4 4 Pyridinyl 2 Pyrimidinyl
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Selectivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its reactivity or biological activity. In the context of Cyanamide (B42294), [4-(4-pyridinyl)-2-pyrimidinyl]-, a QSAR model would aim to predict its chemical reactivity and selectivity based on a set of calculated molecular descriptors.
Detailed research into nitrogen heterocycles has identified several classes of descriptors that are crucial for developing robust QSAR models. mdpi.comnih.gov These descriptors can be broadly categorized into electronic, steric, and thermodynamic properties. For a molecule with the structural complexity of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, a multi-faceted QSAR approach would be necessary to capture the nuances of its reactivity.
Key Molecular Descriptors and Their-Relevance:
Electronic Descriptors: These descriptors are fundamental to understanding the reactivity of a molecule. The distribution of electrons within the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the highly polar cyanamide group, dictates the sites susceptible to electrophilic or nucleophilic attack.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's ability to donate or accept electrons. A low LUMO energy would suggest a higher susceptibility to nucleophilic attack, a common reactivity pattern in π-deficient rings like pyrimidine. wikipedia.org
Mulliken Charges: The partial charges on each atom provide insight into the electrostatic potential of the molecule, highlighting potential sites for ionic interactions.
Steric Descriptors: The three-dimensional arrangement of atoms influences how the molecule interacts with other reactants.
Molecular Volume and Surface Area: These descriptors provide a measure of the molecule's size and shape, which can be critical for its ability to fit into an active site or approach another molecule for a reaction.
Solvent Accessible Surface Area (SASA): This descriptor is particularly important in solution-phase reactions, as it quantifies the portion of the molecule that is exposed to the solvent and, by extension, to other reactants. mdpi.comnih.gov
Thermodynamic Descriptors: These properties relate to the stability and energy of the molecule.
Polarizability: This descriptor indicates how easily the electron cloud of the molecule can be distorted by an external electric field, which is relevant for interactions with polar reagents. iiste.orgresearchgate.net
A hypothetical QSAR model for the reactivity of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- could be represented by a multiple linear regression equation:
Log(Reactivity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
Where the descriptors would be selected from the categories mentioned above based on their statistical significance in correlating with the observed reactivity.
Illustrative Data Table for QSAR Descriptors:
| Descriptor Category | Descriptor Example | Hypothetical Value for Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- | Relevance to Reactivity and Selectivity |
| Electronic | LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack at electron-deficient ring positions. wikipedia.org |
| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. iiste.orgresearchgate.net | |
| Steric | Molecular Volume | 180 ų | Affects the ability to interact with sterically hindered reagents. |
| Solvent Accessible Surface Area | 250 Ų | Determines the extent of interaction with solvent and reactants in solution. mdpi.comnih.gov | |
| Thermodynamic | Polarizability | 20 ų | Relates to the ease of electronic distortion during a chemical reaction. iiste.orgresearchgate.net |
Topological Analysis of Electron Density (AIM Theory)
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a powerful framework for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density. This analysis can reveal the nature of chemical bonds, distinguishing between covalent and ionic interactions, and identify non-covalent interactions that can be crucial for molecular recognition and reactivity.
For Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, an AIM analysis would focus on the bond critical points (BCPs) for all the covalent bonds within the molecule. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are particularly informative.
Key AIM Parameters and Their Interpretation:
Electron Density (ρ(r)) at the BCP: A higher value of ρ(r) indicates a greater accumulation of electron density between the two nuclei, which is characteristic of a stronger covalent bond.
Laplacian of the Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian provides insight into the nature of the chemical bond.
∇²ρ(r) < 0: This indicates a concentration of electron density at the BCP, which is typical of a shared interaction, i.e., a covalent bond.
∇²ρ(r) > 0: This signifies a depletion of electron density at the BCP, characteristic of a closed-shell interaction, such as an ionic bond or a van der Waals interaction.
Ellipticity (ε): This parameter measures the anisotropy of the electron density at the BCP. A higher ellipticity suggests a deviation from cylindrical symmetry, which can be indicative of π-character in a bond.
Expected AIM Analysis Findings for Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-:
Pyridine and Pyrimidine Rings: The C-C and C-N bonds within the aromatic rings are expected to exhibit high values of ρ(r) and negative values of ∇²ρ(r), confirming their covalent nature. The ellipticity of these bonds would be significant, reflecting their π-character.
Cyanamide Group (-N-C≡N): The C≡N triple bond would show a very high electron density at its BCP. The C-N single bond connecting the cyanamide group to the pyrimidine ring would have a lower ρ(r) value but would still be clearly identified as a covalent bond.
Inter-ring Bond: The C-C bond connecting the pyridine and pyrimidine rings is a critical linkage. Its AIM parameters would be indicative of a strong covalent bond, and its ellipticity would reflect the degree of electronic communication between the two ring systems.
Non-covalent Interactions: AIM theory is also adept at identifying weaker interactions. For instance, a study on cyanamide ligands has highlighted the potential for π-hole interactions with aromatic systems. acs.org In Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, an AIM analysis could reveal bond paths and critical points corresponding to intramolecular hydrogen bonds or other non-covalent interactions that stabilize the molecular conformation.
Illustrative Data Table for AIM Analysis at Bond Critical Points (BCPs):
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Interpretation |
| C=N (in Pyrimidine) | 0.35 | -0.80 | Strong covalent bond with significant π-character. |
| C-C (in Pyridine) | 0.32 | -0.75 | Covalent bond with aromatic character. |
| C-C (inter-ring) | 0.28 | -0.65 | Covalent single bond. |
| C-N (exocyclic) | 0.26 | -0.60 | Covalent single bond. |
| C≡N (cyanamide) | 0.50 | -1.20 | Strong triple bond character. |
Applications of Cyanamide, 4 4 Pyridinyl 2 Pyrimidinyl in Advanced Chemical Research and Materials Science
Cyanamide (B42294), [4-(4-pyridinyl)-2-pyrimidinyl]- as a Key Intermediate in Complex Organic Synthesis
The unique structural combination of a pyridine (B92270) ring, a pyrimidine (B1678525) ring, and a cyanamide group suggests that Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- could be a valuable intermediate in the synthesis of complex organic molecules. The reactivity of the cyanamide group, in particular, offers several pathways for constructing more elaborate molecular architectures.
Precursor for Advanced Heterocyclic Scaffolds
The cyanamide functional group is a versatile building block for the synthesis of various nitrogen-containing heterocycles. nih.gov The electrophilic nature of the nitrile carbon and the nucleophilic character of the amino group allow for a range of cyclization reactions. For instance, pyrimidinylcyanamides, such as N-[4-(3-methoxyphenyl)pyrimidin-2-yl]cyanamide, have been shown to react with binucleophilic reagents like ethylenediamine, o-phenylenediamine, and hydrazides to form fused heterocyclic systems such as imidazolidines, benzazoles, and 1,2,4-triazoles. researchgate.net
These reactions typically proceed through an initial nucleophilic addition to the cyano group, followed by an intramolecular cyclization. This reactivity makes pyrimidinylcyanamides valuable precursors for creating diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. nih.govchemsoon.com
Table 1: Potential Heterocyclic Scaffolds from Reactions of Pyrimidinylcyanamides
| Reactant | Resulting Heterocyclic Scaffold |
| Ethylenediamine | Imidazolidine |
| o-Phenylenediamine | Benzimidazole |
| o-Aminophenol | Benzoxazole |
| o-Aminothiophenol | Benzothiazole |
| Hydrazides | 1,2,4-Triazole |
Building Block for Natural Product Synthesis (Synthetic Routes Only)
While no specific synthetic routes for natural products explicitly utilizing Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- have been identified in the literature, the pyrimidine core is a fundamental component of many biologically active natural products, including nucleic acids. wikipedia.org The synthesis of pyrimidine derivatives is a crucial aspect of natural product synthesis. Cyanamides, in general, have been recognized as important intermediates in the synthesis of nitrogen-containing polycyclic frameworks that are key to some heterocyclic natural products. nih.gov The ability to construct pyrimidine rings using cyanamide as a building block suggests a potential, though currently undocumented, role for compounds like Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- in the total synthesis of complex natural products containing the pyrimidine motif.
Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The presence of multiple nitrogen atoms in the pyridine and pyrimidine rings, in addition to the nitrogen atoms of the cyanamide group, makes Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- a promising candidate for use as a ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). alfa-chemistry.com
Synthesis and Characterization of Metal Complexes
Pyridine and pyrimidine derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. orientjchem.orgresearchgate.net The nitrogen atoms in these heterocyclic rings act as excellent coordination sites. While specific metal complexes of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- are not documented, the synthesis of metal complexes with related pyridinyl and pyrimidinyl ligands is well-established. These complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often under solvothermal conditions to promote crystallization.
Exploration of Coordination Modes and Geometries
The multitopic nature of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- allows for a variety of potential coordination modes. The pyridine nitrogen, the two pyrimidine nitrogens, and the cyanamide nitrogen could all potentially coordinate to metal centers. This versatility could lead to the formation of coordination polymers with diverse dimensionalities (1D, 2D, or 3D). The specific coordination mode would depend on factors such as the metal ion's coordination preferences, the reaction conditions, and the presence of counter-ions or other ligands. The geometry around the metal centers in such complexes could range from tetrahedral and square planar to octahedral, depending on the coordination number and the nature of the ligand binding. researchgate.net
Rational Design of MOFs for Specific Research Applications (e.g., Gas Sorption Mechanisms, Catalysis)
Metal-Organic Frameworks (MOFs) constructed from pyridinyl-containing linkers have shown significant promise in applications such as gas storage, separation, and catalysis. alfa-chemistry.comrsc.org The rational design of these materials involves selecting organic linkers with specific geometries and functionalities to create porous structures with tailored properties.
The rigid structure and multiple coordination sites of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- make it a suitable candidate as a building block for MOFs. The pyridinyl and pyrimidinyl groups can act as struts connecting metal-based nodes, while the cyanamide group could potentially be involved in post-synthetic modification or act as a functional site within the pores.
Gas Sorption Mechanisms: MOFs with pyridinyl functionalities can exhibit selective gas adsorption due to specific interactions between the gas molecules and the nitrogen atoms of the pyridine rings. rsc.orgscientifiq.ai The pore size and chemical environment of the MOF, which would be dictated by the length and functionality of the linker, play a crucial role in determining the gas sorption properties. For instance, the introduction of functional groups can enhance the affinity for certain gases like CO2 through dipole-quadrupole interactions.
Catalysis: The metal nodes within MOFs can act as catalytic sites. Additionally, the organic linkers themselves can be designed to possess catalytic activity. researchgate.netnih.gov A MOF constructed with Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- could potentially exhibit catalytic activity due to the presence of Lewis basic nitrogen sites on the pyridinyl and pyrimidinyl rings, which could catalyze various organic reactions. The porous nature of the MOF would also allow for size- and shape-selective catalysis.
Table 2: Potential Applications of MOFs Based on Pyridinyl-Pyrimidinyl Ligands
| Application | Relevant Structural Features | Mechanism |
| Gas Sorption (e.g., CO2 capture) | Porous structure, accessible nitrogen sites | Dipole-quadrupole interactions, physisorption |
| Heterogeneous Catalysis | Exposed metal sites, Lewis basic nitrogen atoms | Activation of substrates at metal or ligand sites |
Contributions to Polymer Chemistry and Macromolecular Science
There is no information available to suggest that Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- has been utilized as a monomer or a cross-linking agent in polymerization processes. Furthermore, no research could be found on the development of functional polymers that integrate this specific heterocyclic moiety.
Design and Synthesis of Advanced Materials with Unique Electronic or Optical Properties
Similarly, the role of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- in the research and development of organic semiconductors or other optoelectronic materials is not documented. There is also a lack of information regarding its application in chemical or environmental sensing, with no described mechanisms or detection principles involving this compound.
While the broader class of cyanamides and pyridinyl or pyrimidinyl compounds are known to be important in various areas of chemistry, including the synthesis of pharmaceuticals and agrochemicals, the specific applications for this particular molecule in advanced materials science remain an open area for future research.
Analytical Methodologies for Research and Purity Assessment of Cyanamide, 4 4 Pyridinyl 2 Pyrimidinyl
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography is the cornerstone for assessing the purity and performing quantitative analysis of Cyanamide (B42294), [4-(4-pyridinyl)-2-pyrimidinyl]-. Reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the compound's polarity for separation.
A typical HPLC method would involve a C18 stationary phase, which provides excellent resolution for compounds containing aromatic rings. The mobile phase is generally a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with differing polarities.
Detection is most effectively achieved using a UV detector, as the pyridinyl and pyrimidinyl rings contain chromophores that absorb strongly in the UV region, typically around 254 nm. For quantitative analysis, a calibration curve is constructed using certified reference standards of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- at various concentrations. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for the Analysis of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
Gas Chromatography-Mass Spectrometry is a powerful technique for the identification of volatile and semi-volatile byproducts and impurities that may be present in samples of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-. These impurities can originate from the starting materials, side reactions during synthesis, or degradation products.
Due to the relatively low volatility of the parent compound, direct GC-MS analysis may be challenging without derivatization. However, GC-MS is invaluable for detecting more volatile impurities such as residual solvents (e.g., pyridine (B92270), if used in synthesis) or smaller molecular fragments resulting from decomposition.
For analysis, a sample is dissolved in a suitable volatile solvent and injected into the GC. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column, which is typically a non-polar or medium-polarity column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.
Table 2: Representative GC-MS Conditions for Impurity Profiling
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then to 280 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Transfer Line Temp | 280 °C |
Capillary Electrophoresis (CE) for Separation and Characterization
Capillary Electrophoresis offers a high-efficiency separation alternative to HPLC for the analysis of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- and its charged impurities. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
For the analysis of this compound, which is expected to be a weak base, a buffer with a pH below its pKa would be used to ensure it is protonated and carries a positive charge. The separation can be optimized by adjusting the buffer composition, pH, and applied voltage. The use of additives like cyclodextrins in the buffer can further enhance selectivity, especially for chiral separations if relevant. nih.gov Detection is typically performed using a UV detector integrated into the CE instrument. CE is particularly advantageous for its high resolution, short analysis times, and minimal sample and solvent consumption. mdpi.com
Table 3: Proposed Capillary Electrophoresis Parameters
| Parameter | Value |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 254 nm |
Thermogravimetric Analysis (TGA) for Thermal Stability in Research Contexts
Thermogravimetric Analysis is a key technique for assessing the thermal stability of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-. In a TGA experiment, the mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere (typically nitrogen or air).
The resulting TGA curve plots the percentage of weight loss against temperature. A sharp weight loss indicates decomposition of the compound. The temperature at which this decomposition begins provides a measure of its thermal stability. For pyrimidine (B1678525) derivatives, decomposition often occurs in multiple steps, and the TGA thermogram can provide insights into the decomposition mechanism. researchgate.net The data is crucial in research for understanding the compound's stability under thermal stress.
Table 4: Typical TGA Experimental Parameters
| Parameter | Value |
| Instrument | TGA Q500 or similar |
| Sample Size | 5-10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | 30 °C to 600 °C |
| Atmosphere | Nitrogen |
| Flow Rate | 50 mL/min |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior (for research purposes)
Differential Scanning Calorimetry is used to study the thermal behavior and phase transitions of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-. In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
A DSC thermogram can reveal important information such as the melting point, which appears as an endothermic peak. The presence of multiple peaks could indicate the existence of different polymorphic forms. Glass transitions, which are characteristic of amorphous materials, can also be detected. In a research context, DSC is valuable for characterizing the solid-state properties of the compound and for studying its polymorphism. nih.gov
Table 5: Illustrative DSC Experimental Conditions
| Parameter | Value |
| Instrument | DSC Q2000 or similar |
| Sample Pan | Aluminum, hermetically sealed |
| Sample Size | 2-5 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 300 °C |
| Atmosphere | Nitrogen |
| Flow Rate | 50 mL/min |
Future Research Directions and Academic Challenges for Cyanamide, 4 4 Pyridinyl 2 Pyrimidinyl
Development of Novel and Sustainable Synthetic Routes
The synthesis of complex heterocyclic molecules like Cyanamide (B42294), [4-(4-pyridinyl)-2-pyrimidinyl]- traditionally relies on multi-step processes that can be inefficient and environmentally burdensome. A primary future challenge lies in developing more sustainable and efficient synthetic pathways.
Multicomponent Reactions (MCRs): A promising avenue is the adoption of multicomponent reactions, which have proven effective for creating diverse libraries of pyrimidine (B1678525) derivatives. acs.orgrsc.org These reactions, by combining three or more reactants in a single step, offer high atom economy and procedural simplicity. acs.org An important research direction would be to design a one-pot MCR that brings together a pyridine-containing aldehyde, a guanidine (B92328) or cyanamide source, and a suitable three-carbon unit to construct the target molecule directly. acs.orgresearchgate.netnih.gov
Green Catalysis and Renewable Feedstocks: Future syntheses should prioritize the use of green catalysts and sustainable starting materials. Research into iridium-catalyzed multicomponent synthesis of pyrimidines, utilizing alcohols derived from biomass, presents a novel strategy. acs.org This approach involves condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.org Adapting such catalytic systems to incorporate the specific fragments of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- would represent a significant advancement in sustainable chemical manufacturing.
| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Key Advantages |
| Reaction Type | Stepwise linear synthesis | One-pot multicomponent reaction | Reduced steps, less waste, higher efficiency acs.org |
| Catalysis | Stoichiometric reagents | Reusable heterogeneous or biocatalysts | Catalyst recycling, milder conditions, lower environmental impact |
| Starting Materials | Petroleum-derived | Biomass-derived alcohols and nitriles | Use of renewable resources, reduced carbon footprint acs.org |
| Solvents | Volatile organic compounds | Water, ionic liquids, or solvent-free conditions | Increased safety, reduced pollution researchgate.net |
Exploration of Untapped Reactivity Pathways
The unique combination of functional groups in Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- offers a rich playground for exploring novel chemical reactions. The cyanamide group, in particular, is a versatile functional handle that can act as both an electrophile and a nucleophile. wikipedia.org
Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyanamide moiety is a prime candidate for cycloaddition reactions. nih.govcardiff.ac.uk Future research could investigate [3+2] and [2+2+2] cycloadditions with various partners to construct novel fused heterocyclic systems. nih.govresearchgate.net For instance, metal-catalyzed co-cyclization with alkynes could provide access to functionally diverse aminopyridine and aminopyrimidine derivatives. nih.gov
Organometallic Chemistry: The pyridine (B92270) and pyrimidine rings contain nitrogen atoms that can act as ligands for transition metals. acs.orgresearchgate.netresearchgate.net A significant area for exploration is the coordination chemistry of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-. Its potential as a bidentate or bridging ligand could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties. acs.orgnih.govrsc.org
| Functional Group | Potential Untapped Reaction | Potential Products/Applications |
| Cyanamide (-NCN) | [2+2+2] Cycloaddition with diynes | Fused polycyclic aromatic systems nih.gov |
| Cyanamide (-NCN) | Radical reactions | Highly functionalized nitrogen-containing compounds nih.gov |
| Pyrimidine Ring | N-CN bond cleavage reactions | Use as an amino-transfer or cyanating agent nih.gov |
| Pyridine/Pyrimidine Nitrogens | Coordination to transition metals | Catalysts, sensors, MOFs, organometallic drugs acs.orgresearchgate.net |
Computational Design of Derivatives with Tailored Chemical Functionality
Computational chemistry provides powerful tools to guide the synthesis of new molecules with desired properties, saving significant time and resources. For Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-, in silico methods can predict how structural modifications will impact its functionality.
Structure-Activity Relationship (SAR) Studies: Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed. thieme-connect.combenthamdirect.comaip.org By building models from a set of synthesized derivatives, these methods can identify which steric and electronic features are crucial for a specific activity, guiding the design of more potent compounds. thieme-connect.comaip.org
Molecular Docking and Dynamics: For applications in medicinal chemistry or materials science, molecular docking can predict the binding modes and affinities of derivatives with target proteins or within a crystal lattice. benthamdirect.comrsc.orgdovepress.com Subsequent molecular dynamics (MD) simulations can then be used to analyze the stability and dynamic behavior of these complexes over time, providing deeper insights into their interactions. rsc.orgrsc.org These computational approaches have been successfully used to design novel pyrimidine derivatives as potent inhibitors for various biological targets. thieme-connect.comrsc.orgresearchgate.net
| Computational Tool | Application for Derivative Design | Desired Outcome |
| Density Functional Theory (DFT) | Calculate electronic properties (HOMO/LUMO), electrostatic potential | Tailor electronic and optical properties for materials science jchemrev.comnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Identify key structural features for desired activity | Design derivatives with enhanced biological or material performance thieme-connect.comaip.org |
| Molecular Docking | Predict binding modes and affinity to a target site | Design molecules with high specificity for proteins or receptors benthamdirect.comrsc.org |
| Molecular Dynamics (MD) Simulation | Assess stability and conformational dynamics of molecule-target complexes | Validate docking results and understand dynamic behavior rsc.orgrsc.org |
Integration into Emerging Materials Science Paradigms
The nitrogen-rich, conjugated structure of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- makes it an intriguing candidate for advanced materials. The academic challenge is to harness its molecular properties for functional applications.
Organic Electronics: Pyrimidine derivatives have been investigated for their potential in luminescent and photovoltaic materials. The extended π-conjugated system in the target molecule could be exploited for applications in organic light-emitting diodes (OLEDs) or as a component in dye-sensitized solar cells. Future work would involve synthesizing derivatives with modified donor-acceptor properties to tune their optical and electronic characteristics.
High-Energy-Density Materials (HEDMs): Nitrogen-rich compounds are of great interest as HEDMs because they can release large amounts of energy upon decomposition, often forming the stable and environmentally benign dinitrogen (N₂) gas. uni-bayreuth.deresearchgate.netrsc.org The high nitrogen content of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- suggests that its derivatives, particularly those functionalized with energetic groups like nitro or azido (B1232118) groups, could be explored for this purpose. rsc.org
Porous Materials: As a ligand, the molecule can be used to construct Metal-Organic Frameworks (MOFs). acs.orgnih.govrsc.org The pyridine and pyrimidine nitrogen atoms provide ideal coordination sites for metal ions. The resulting MOFs could exhibit porosity and be investigated for applications in gas storage, separation, or heterogeneous catalysis. nih.govrsc.org
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]- in solution and the solid state is crucial for controlling its function. This requires the application of advanced characterization techniques beyond routine analysis.
Variable-Temperature NMR Spectroscopy: This technique is a powerful tool for studying conformational dynamics. acs.orgnih.gov For the target molecule, it could be used to investigate restricted rotation around the single bond connecting the pyridine and pyrimidine rings. Dynamic line-shape and Eyring analyses of the NMR data can provide quantitative information on the activation parameters (enthalpy and entropy of activation) for such processes. acs.orgnih.gov
Advanced 2D NMR Techniques: Modern 2D NMR experiments like HMQC, HSQC, and HMBC are essential for unambiguous structure elucidation of complex heterocyclic compounds and their derivatives. semanticscholar.orgipb.ptresearchgate.net For studying dynamic exchange processes, techniques like 2D EXSY (Exchange Spectroscopy) can be employed to map out chemical exchange pathways.
Ultrafast Spectroscopy: To probe the excited-state dynamics relevant to potential applications in organic electronics, ultrafast spectroscopic techniques (e.g., transient absorption spectroscopy) are necessary. These methods can track the fate of molecules on femtosecond to nanosecond timescales after photoexcitation, providing critical information about processes like intersystem crossing and fluorescence lifetimes. This is particularly relevant for understanding the photophysical properties of nitrogen-rich compounds. researchgate.net
| Technique | Dynamic Process to be Studied | Information Gained |
| Variable-Temperature NMR | Conformational changes (e.g., ring rotation) | Activation barriers, thermodynamic parameters acs.org |
| 2D Exchange Spectroscopy (EXSY) | Tautomerism, chemical exchange | Exchange rates and pathways |
| Solid-State NMR | Polymorphism, molecular motion in the solid state | Crystal packing effects, phase transitions |
| Transient Absorption Spectroscopy | Excited-state decay, charge transfer | Photophysical pathways, lifetimes of excited states researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [4-(4-pyridinyl)-2-pyrimidinyl] cyanamide, and what reaction conditions critically influence yield?
- Methodological Answer : The synthesis typically involves coupling pyridine and pyrimidine derivatives under controlled conditions. For example, in analogous pyridine-pyrimidine systems, reactions in dichloromethane with NaOH as a base have been used to achieve intermediates . Key factors include:
- Temperature : Maintaining 0–5°C during coupling to minimize side reactions.
- Catalysts : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds).
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard for isolating pure products .
- Yield Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 eq. of pyrimidinyl amine to pyridine derivative) improves yields to ~70–85% .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR to verify substitution patterns on pyridine and pyrimidine rings. Aromatic protons typically appear at δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 244.0984 for CHN) .
- HPLC : Purity ≥98% using C18 columns with acetonitrile/water mobile phases (retention time ~8.2 min) .
- Melting Point : Reported ranges (e.g., 149–152.5°C for related pyrimidinyl anilines) help identify impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Strategies include:
- Recrystallization : Test solvents like ethanol or DMSO to isolate stable polymorphs .
- Thermogravimetric Analysis (TGA) : Detect solvent retention affecting melting points .
- Cross-Validation : Compare NMR shifts with computational models (e.g., DFT calculations for expected chemical environments) .
- Case Study : A pyrimidine derivative showed a 5°C variation in mp due to trace DMF; switching to ethyl acetate recrystallization resolved this .
Q. What experimental design considerations are critical for studying this compound’s biological activity in diverse cell lines?
- Methodological Answer :
- Solubility : Pre-screen solvents (e.g., DMSO ≤0.1% v/v to avoid cytotoxicity) .
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 μM) to account for cell-line variability .
- Controls : Include a pyrimidine-free control and structurally related analogs (e.g., 4-aminopyridine derivatives) to isolate backbone-specific effects .
- Metabolic Stability : Assess liver microsome incubation (e.g., human/rat, 1 hr) to predict in vivo efficacy .
Q. How does the electronic configuration of the pyridine-pyrimidine backbone influence reactivity in catalytic applications?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) reveals electron-deficient pyrimidine rings enhance electrophilic substitution at the 4-pyridinyl position .
- Experimental Validation : Substituent effects (e.g., –NO groups on pyrimidine) increase Lewis acidity, enabling catalysis in cross-coupling reactions (TOF up to 1200 h) .
- Spectroscopic Probes : UV-Vis spectroscopy (λ ~270 nm) tracks charge-transfer interactions in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
